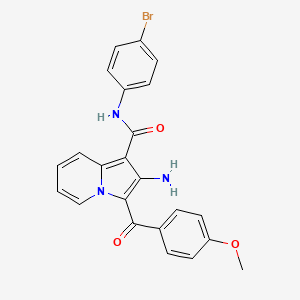![molecular formula C14H20N4O3 B2657737 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2379976-81-3](/img/structure/B2657737.png)
6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell division and proliferation.
Biochemical and Physiological Effects
The compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as certain viral infections.
In addition, the compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for further investigation as a treatment for inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against both cancer cells and certain viral infections, making it a promising candidate for further investigation as a broad-spectrum agent.
One limitation of using the compound in lab experiments is its potential toxicity. Further investigation is needed to determine the safety and toxicity profile of the compound.
Orientations Futures
There are several future directions for research on 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione. These include:
1. Further investigation of the compound's mechanism of action, to better understand how it works and to identify potential targets for drug development.
2. Investigation of the compound's safety and toxicity profile, to determine its potential as a therapeutic agent.
3. Investigation of the compound's potential as a broad-spectrum agent, to determine its activity against a range of diseases and conditions.
4. Development of analogues of the compound, to identify compounds with improved activity and safety profiles.
5. Investigation of the compound's potential as a combination therapy with other agents, to determine its potential as part of a multi-drug regimen.
6. Investigation of the compound's potential as a diagnostic tool, to determine its potential as a biomarker for certain diseases and conditions.
Méthodes De Synthèse
The synthesis of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione involves several steps. The first step involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2,2-dimethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of 2,4-dichloro-5-(2,2-dimethylcyclopropanecarbonyl)pyrimidine.
The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. This results in the formation of 2,4-dichloro-5-(2,2-dimethylcyclopropanecarbonyl)pyrimidine-4-amine.
The final step involves the reaction of the 4-amine with piperazine in the presence of a catalyst such as palladium on carbon. This results in the formation of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione.
Applications De Recherche Scientifique
The compound has been found to have potential applications in the field of medicine. It has been shown to have activity against a range of cancer cell lines, making it a promising candidate for further investigation as an anticancer agent.
In addition, the compound has also been found to have activity against certain viral infections, including HIV and hepatitis C. This makes it a potential candidate for further investigation as an antiviral agent.
Propriétés
IUPAC Name |
6-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)8-9(14)12(20)18-5-3-17(4-6-18)10-7-11(19)16-13(21)15-10/h7,9H,3-6,8H2,1-2H3,(H2,15,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFOXQNROISUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCN(CC2)C3=CC(=O)NC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

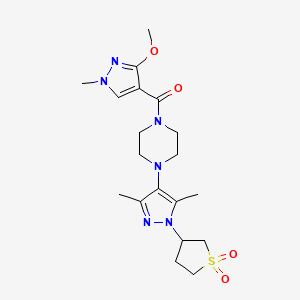
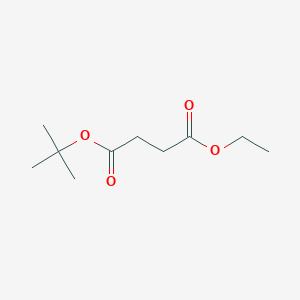
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2657656.png)
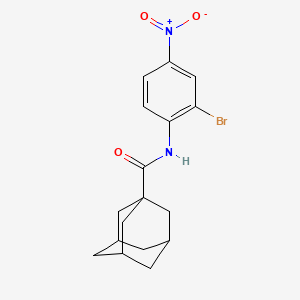

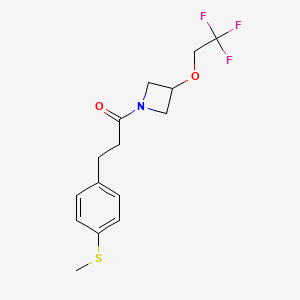
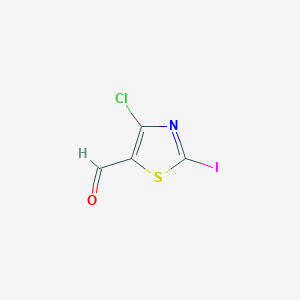
![N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2657665.png)
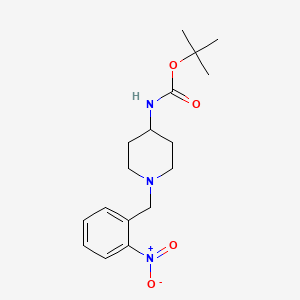
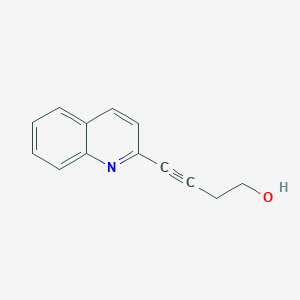

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)
![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)
